4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
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Overview
Description
4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, also known as TIBO, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has shown promising results in the treatment of HIV/AIDS.
Mechanism of Action
4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane works by binding to the reverse transcriptase enzyme and inhibiting its activity. It does this by binding to a specific pocket in the enzyme, which prevents the enzyme from synthesizing new viral DNA. This ultimately leads to the inhibition of viral replication and the suppression of the HIV virus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the context of HIV/AIDS. It has been shown to reduce the viral load in patients infected with HIV, as well as to improve immune function and reduce the risk of opportunistic infections. This compound has also been shown to have low toxicity and few side effects, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has a number of advantages for use in lab experiments, particularly in the context of HIV/AIDS research. It has been extensively studied and has shown promising results in a number of preclinical studies. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound also has a number of limitations, particularly in terms of its specificity and selectivity. It may also be subject to drug resistance, which could limit its effectiveness over time.
Future Directions
There are a number of future directions for research on 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane and its potential therapeutic applications. One area of focus is the development of new this compound derivatives that may be more effective against drug-resistant strains of HIV. Another area of focus is the optimization of this compound dosing regimens, which may improve its efficacy and reduce the risk of side effects. Additionally, this compound may have potential applications in the treatment of other viral infections, such as hepatitis B and C. Overall, this compound represents a promising candidate for future drug development and has the potential to make a significant impact in the field of HIV/AIDS research.
Synthesis Methods
The synthesis of 4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane involves a series of reactions starting with the condensation of 4-iodoaniline and tert-butyl acrylate, followed by the cyclization of the resulting intermediate with paraformaldehyde in the presence of a Lewis acid catalyst. The final product is obtained after purification and characterization.
Scientific Research Applications
4-tert-Butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane has been extensively studied for its potential therapeutic applications, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. This compound has been shown to be effective against both wild-type and drug-resistant strains of HIV, making it a promising candidate for future drug development.
properties
CAS RN |
117439-67-5 |
---|---|
Molecular Formula |
C15H19IO3 |
Molecular Weight |
374.21 g/mol |
IUPAC Name |
4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C15H19IO3/c1-13(2,3)14-8-17-15(18-9-14,19-10-14)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
XFHCOMPFTDWWQD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |
Canonical SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)I |
Other CAS RN |
117439-67-5 |
synonyms |
4-I-TBOB 4-tert-butyl-1-(4-iodophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |
Origin of Product |
United States |
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